molecular formula C8H5BrN2O2 B2803313 2-(4-Bromo-2-nitrophenyl)acetonitrile CAS No. 105003-96-1

2-(4-Bromo-2-nitrophenyl)acetonitrile

Cat. No. B2803313
M. Wt: 241.044
InChI Key: GEPDAFQIOVPKPV-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-nitrophenyl)acetonitrile is a chemical compound with the molecular formula C8H5BrN2O2 . It is a derivative of acetonitrile, a compound where a methyl group is directly bonded to a cyano group .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromo-2-nitrophenyl)acetonitrile consists of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an acetonitrile group .

Scientific Research Applications

1. Chemical Synthesis and Rearrangements

2-(4-Bromo-2-nitrophenyl)acetonitrile is involved in chemical reactions leading to valuable 2-nitro substituted aniline derivatives. An example is its use in the Smiles rearrangement, which occurs during borane reduction of 2-aryloxy-2-methylpropionamides, as observed by Buchstaller and Anlauf (2004) (Buchstaller & Anlauf, 2004).

2. Organic Electrochemistry

This chemical compound has applications in organic electrochemistry. For instance, Louault, D'amours, and Bélanger (2008) described the simultaneous electrochemical grafting of substituted aryl groups, including 4-bromo-2-nitrophenyl, onto glassy carbon electrodes (Louault, D'amours & Bélanger, 2008).

3. Enantiomeric Resolution

The compound plays a role in the enantiomeric resolution of closely related substances. Ali et al. (2016) used a derivative of 4-nitrophenyl in their study to achieve enantiomeric resolution of specific stereomers (Ali et al., 2016).

4. Kinetics and Thermodynamics Studies

It is also employed in the study of kinetics and thermodynamics in chemical reactions. For example, Minksztym and Jarczewski (2004) explored the kinetics of proton transfer reactions involving derivatives of 4-nitrophenyl in acetonitrile (Minksztym & Jarczewski, 2004).

5. Medicinal Chemistry

In the field of medicinal chemistry, Lei et al. (2015) described the synthesis of a compound from 2-(4-nitrophenyl)acetonitrile, which is an intermediate in the creation of PI3K/mTOR inhibitors (Lei et al., 2015).

6. Spectroscopy and Structural Analysis

Binev et al. (2000) conducted a study on the structure of (4-nitrophenyl)acetonitrile and its carbanion, using IR spectra and ab initio force field calculations, which illustrates the compound's relevance in spectroscopic and structural analysis (Binev et al., 2000).

7. Material Science

In material science, Adenier et al. (2005) discussed the grafting of nitrophenyl groups, including 4-nitrophenyl, onto carbon and metallic surfaces without electrochemical induction, demonstrating its utility in surface modification and material science applications (Adenier et al., 2005).

properties

IUPAC Name

2-(4-bromo-2-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPDAFQIOVPKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-nitrophenyl)acetonitrile

Citations

For This Compound
1
Citations
JA Mikroyannidis, DV Tsagkournos, P Balraju… - Solar energy materials …, 2011 - Elsevier
A novel low band gap alternating phenylenevinylene copolymer, P, with dithenyl (thienothiadiazole) segments was synthesized by Heck coupling. It was soluble in common organic …
Number of citations: 26 www.sciencedirect.com

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